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Compound of Interest

Compound Name: Cerium trifluoromethanesulfonate

Cat. No.: B8022291

For Researchers, Scientists, and Drug Development Professionals

Cerium(Ill) trifluoromethanesulfonate, Ce(OTf)s, has emerged as a highly efficient and
environmentally benign Lewis acid catalyst in a variety of organic transformations. Its stability in
the presence of water, ease of handling, and recyclability make it an attractive alternative to
traditional, more hazardous catalysts, aligning with the principles of green chemistry. This
document provides detailed application notes and experimental protocols for key synthetic
methodologies utilizing Ce(OTf)s.

Acetalization of Carbonyls

The protection of carbonyl groups as acetals is a fundamental transformation in multi-step
organic synthesis. Cerium(lll) trifluoromethanesulfonate catalyzes the efficient acetalization of a
wide range of aldehydes and ketones under mild conditions. The use of a catalytic amount of
Ce(OTf)s and a trialkyl orthoformate as both the protecting group source and a water
scavenger avoids the need for harsh acidic conditions and simplifies the workup procedure.
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Substrate Catalyst
Entry (Aldehydel/ Reagent Loading Time (h) Yield (%)
Ketone) (mol%)
Benzaldehyd Trimethyl
1 0.5 95
e orthoformate
4-
) Trimethyl
2 Nitrobenzalde 1 1 92
orthoformate
hyde
Cyclohexano Triethyl
3 2 2 90
ne orthoformate
Acetophenon  Trimethyl
4 2 3 88
e orthoformate
Cinnamaldeh  Triethyl
5 1 0.75 94
yde orthoformate

Experimental Protocol

General Procedure for Acetalization:

» To a stirred solution of the carbonyl compound (1.0 mmol) in a suitable solvent (e.qg.,
methanol or ethanol, 5 mL) is added the corresponding trialkyl orthoformate (1.2 mmol).

e Cerium(lll) trifluoromethanesulfonate (0.01-0.02 mmol, 1-2 mol%) is then added to the
mixture.

e The reaction is stirred at room temperature and monitored by Thin Layer Chromatography
(TLC).

e Upon completion, the reaction mixture is quenched with a saturated aqueous solution of
sodium bicarbonate (10 mL).

e The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate, 3
x 15 mL).
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e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford the pure
acetal.

Reaction Setup Reaction Workup & Purification
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Acetalization Experimental Workflow

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the formation of aryl ketones. The use of
cerium(lll) trifluoromethanesulfonate as a catalyst offers a greener alternative to the traditional
stoichiometric amounts of aluminum chloride. Ce(OTf)s can efficiently catalyze the acylation of
electron-rich aromatic compounds with acid anhydrides. For less reactive substrates, the
addition of a co-catalyst may be beneficial.
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) . Catalyst
Aromatic Acylating : . .
Entry Loading Time (h) Yield (%)
Substrate Agent
(mol%)
Acetic
1 Anisole 5 2 92
Anhydride
Acetic
2 Veratrole ) 5 15 95
Anhydride
Propionic
3 Toluene ) 10 4 78
Anhydride
) Acetic
4 Mesitylene ] 5 2 90
Anhydride
' Acetic
5 Thiophene ) 10 3 85
Anhydride

Experimental Protocol

General Procedure for Friedel-Crafts Acylation:

» To a stirred solution of the aromatic compound (1.0 mmol) in a suitable solvent (e.g.,
nitrobenzene or 1,2-dichloroethane, 5 mL) is added the acid anhydride (1.1 mmol).

o Cerium(lll) trifluoromethanesulfonate (0.05-0.10 mmol, 5-10 mol%) is added to the mixture.
e The reaction is heated to the desired temperature (e.g., 50-80 °C) and monitored by TLC.

o Upon completion, the reaction is cooled to room temperature and quenched with water (10
mL).

e The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, 3 x 15 mL).

e The combined organic layers are washed with a saturated agqueous solution of sodium
bicarbonate, then with brine, and dried over anhydrous magnesium sulfate.
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e The solvent is removed under reduced pressure, and the crude product is purified by column
chromatography or recrystallization to afford the pure aryl ketone.

Reaction Workup & Purification
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Friedel-Crafts Acylation Workflow

Chemoselective Thioacetalization of Carbonyl
Compounds

Thioacetals are important protecting groups for carbonyls and are also valuable intermediates
in organic synthesis. Cerium(lll) trifluoromethanesulfonate has been shown to be a highly
efficient and recyclable catalyst for the chemoselective thioacetalization of aldehydes and
ketones under solvent-free conditions. This method is advantageous due to its short reaction
times, excellent yields, and the use of a water-tolerant Lewis acid.
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Substrate Catalyst
Entry (Aldehyde/ Thiol Loading Time (min) Yield (%)
Ketone) (mol%)
4-
1 Chlorobenzal Ethanethiol 10 10 98
dehyde
4-
1,2-
2 Methoxybenz o 10 5 96
Ethanedithiol
aldehyde
Cyclohexano 1,2-
3 10 15 92
ne Ethanedithiol
Acetophenon )
4 Ethanethiol 10 20 90
e
1,3-
5 Heptanal Propanedithio 10 10 95

Experimental Protocol

General Procedure for Thioacetalization:

A mixture of the carbonyl compound (1.0 mmol), the thiol or dithiol (2.2 mmol for thiols, 1.1

mmol for dithiols), and cerium(lll) trifluoromethanesulfonate (0.10 mmol, 10 mol%) is stirred

at room temperature under solvent-free conditions.

The reaction progress is monitored by TLC.

Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed with

a 10% aqueous solution of sodium hydroxide (2 x 10 mL) and brine (10 mL).

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated

under reduced pressure.
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e The crude product is purified by column chromatography on silica gel to give the pure
thioacetal.

o For catalyst recycling, after the reaction, the mixture is extracted with ether. The remaining
solid catalyst is washed with ether, dried under vacuum, and can be reused for subsequent
reactions.

Reaction Setup (Solvent-Free) Reaction ‘Workup & Purification

Add
m—» Carbq;m)ﬁgwi);und - Ce(OTf)3 —I»W—» Monitor by TLC -—I-| Dilute with Ether —>| Dry, (éogﬁﬁfr;trate, Pure Thioacetal

Wash with NaOH
& Brine

—

Click to download full resolution via product page

Thioacetalization Experimental Workflow

Mild Deprotection of Acetals and Ketals

The selective cleavage of acetals and ketals is a crucial step in many synthetic routes.
Cerium(lll) trifluoromethanesulfonate provides a mild and chemoselective method for the
deprotection of acetals and ketals at room temperature in wet nitromethane.[1][2] This
procedure is notable for its high yields, selectivity, and gentle reaction conditions at an almost
neutral pH, making it suitable for complex molecules with sensitive functional groups.[1][3]
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Catalyst
Substrate ) ) .
Entry Loading Time (h) Yield (%)
(Acetal/Ketal)
(mol%)

Benzaldehyde

dimethyl acetal

4-
Nitrobenzaldehy
de dimethyl

acetal

Cyclohexanone

ethylene ketal

Acetophenone

dimethyl acetal

2-Phenyl-1,3-

dioxolane

Experimental Protocol

General Procedure for Deprotection of Acetals/Ketals:

» To a solution of the acetal or ketal (1.0 mmol) in nitromethane saturated with water (5 mL) is
added cerium(lll) trifluoromethanesulfonate (0.05 mmol for dialkyl acetals/ketals, 0.30 mmol
for cyclic acetals/ketals).[1]

e The mixture is stirred at room temperature, and the reaction is monitored by TLC.

e Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with
dichloromethane (3 x 15 mL).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford the pure
carbonyl compound.
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Workup & Purification
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Deprotection of Acetals/Ketals Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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